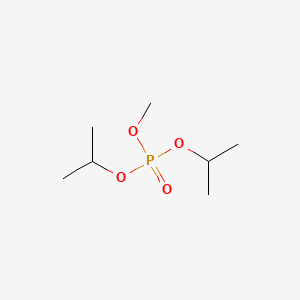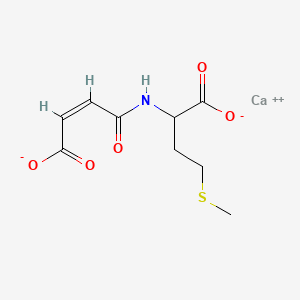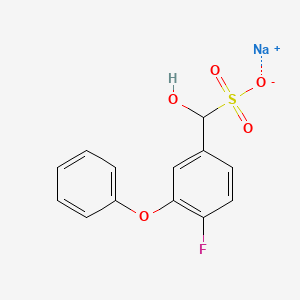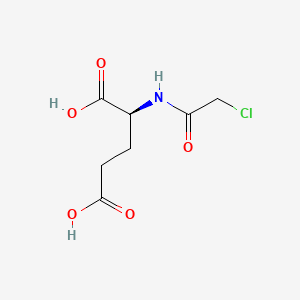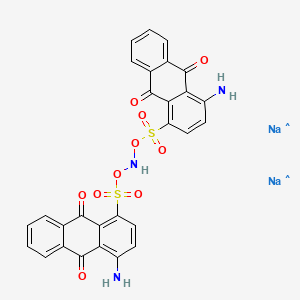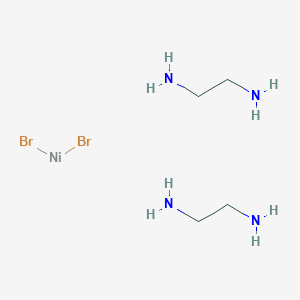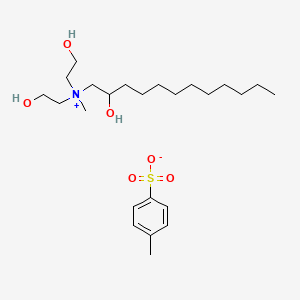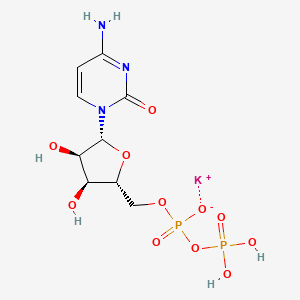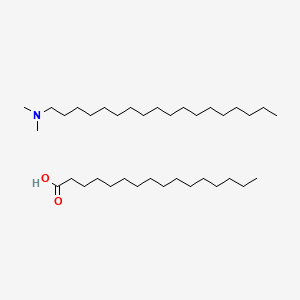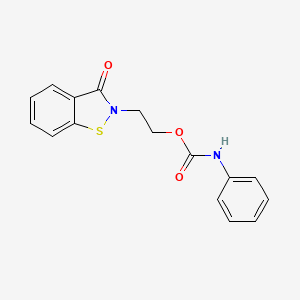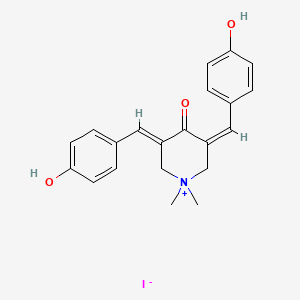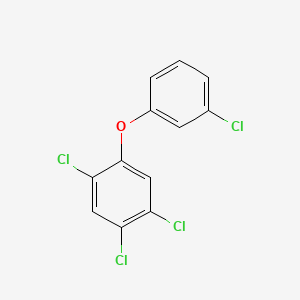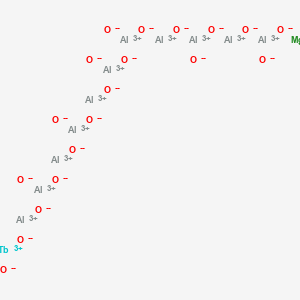
Undecaaluminium magnesium terbium nonadecaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecaaluminum magnesium terbium nonadecaoxide is a complex inorganic compound with the molecular formula Al11MgO19Tb. This compound is known for its unique properties and potential applications in various fields, including materials science, chemistry, and industry. It is composed of aluminum, magnesium, terbium, and oxygen atoms, forming a stable and intricate structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecaaluminum magnesium terbium nonadecaoxide can be synthesized through a process known as calcination. This involves heating a mixture of aluminum oxide (Al2O3), magnesium oxide (MgO), terbium oxide (Tb4O7), and cerium oxide (CeO2) at high temperatures. The calcination process typically occurs at temperatures ranging from 1200°C to 1600°C, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of undecaaluminum magnesium terbium nonadecaoxide follows a similar calcination process. The raw materials, including aluminum oxide, magnesium oxide, terbium oxide, and cerium oxide, are carefully measured and mixed. The mixture is then subjected to high-temperature calcination in a controlled environment to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Undecaaluminum magnesium terbium nonadecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of aluminum, magnesium, and terbium atoms, which contribute to the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in reactions with undecaaluminum magnesium terbium nonadecaoxide include strong oxidizing agents, reducing agents, and halogenating agents. The reaction conditions vary depending on the desired outcome, but they often involve high temperatures and controlled atmospheres to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving undecaaluminum magnesium terbium nonadecaoxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxides, while reduction reactions can produce elemental forms of the constituent metals.
Aplicaciones Científicas De Investigación
Undecaaluminum magnesium terbium nonadecaoxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with specific optical, magnetic, and electronic properties.
Chemistry: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology and Medicine: The compound’s antibacterial properties make it useful in medical applications, such as wound dressings and antimicrobial coatings.
Industry: It is employed in the production of high-performance ceramics and other industrial materials.
Mecanismo De Acción
The mechanism by which undecaaluminum magnesium terbium nonadecaoxide exerts its effects is primarily related to its ability to interact with various molecular targets. The compound can generate reactive oxygen species (ROS), which play a crucial role in its antibacterial activity . Additionally, the presence of terbium atoms contributes to the compound’s unique optical and magnetic properties, making it valuable in materials science and industrial applications .
Comparación Con Compuestos Similares
Undecaaluminum magnesium terbium nonadecaoxide can be compared with other similar compounds, such as cerium terbium magnesium undecaaluminum nonadecaoxide and other metal oxide nanoparticles. These compounds share some similarities in terms of their composition and properties but differ in their specific applications and reactivity.
Similar Compounds
Cerium Terbium Magnesium Undecaaluminum Nonadecaoxide: Similar in composition but includes cerium atoms, which can alter its properties and applications.
Magnesium Oxide Nanoparticles: Known for their antibacterial properties and applications in medicine and environmental remediation.
Aluminum Oxide Nanoparticles: Widely used in catalysis and materials science due to their high surface area and reactivity.
Propiedades
Número CAS |
55097-76-2 |
|---|---|
Fórmula molecular |
Al11MgO19Tb |
Peso molecular |
784.02 g/mol |
Nombre IUPAC |
undecaaluminum;magnesium;oxygen(2-);terbium(3+) |
InChI |
InChI=1S/11Al.Mg.19O.Tb/q11*+3;+2;19*-2;+3 |
Clave InChI |
XJKMSNUFOTWHHG-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


